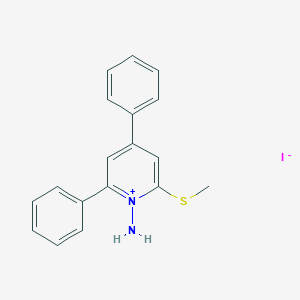
1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is a complex organic compound with a unique structure that includes a pyridinium core substituted with amino, methylsulfanyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by the introduction of amino and methylsulfanyl groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium core can be reduced to form corresponding pyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridinium core can produce pyridine derivatives.
Scientific Research Applications
1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide exerts its effects involves interactions with specific molecular targets. The amino and methylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The pyridinium core can participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
- 1-Amino-2-methylpyridinium iodide
- 4,6-Diphenylpyridine
- Methylsulfanyl-substituted pyridines
Uniqueness: 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80355-93-7 |
|---|---|
Molecular Formula |
C18H17IN2S |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4,6-diphenylpyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C18H17N2S.HI/c1-21-18-13-16(14-8-4-2-5-9-14)12-17(20(18)19)15-10-6-3-7-11-15;/h2-13H,19H2,1H3;1H/q+1;/p-1 |
InChI Key |
JNZJAYYPTJXYPN-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC(=CC(=[N+]1N)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
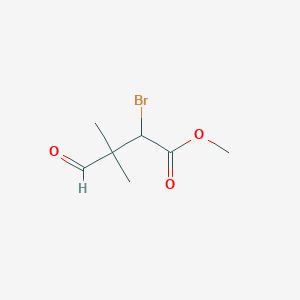

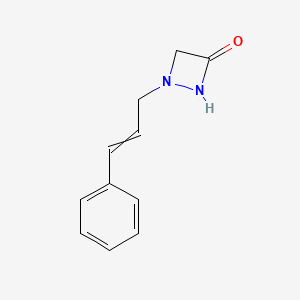
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
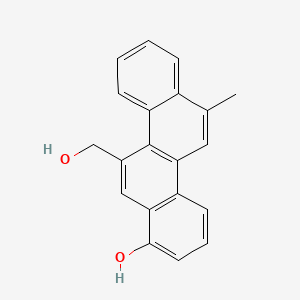
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
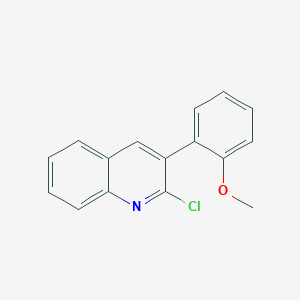
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
